1-Acetyl-1H-indol-3-yl acetate
Overview
Description
“1-Acetyl-1H-indol-3-yl acetate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature . An efficient two-step procedure for the synthesis of “1-Acetyl-1H-indol-3-yl acetates” starting from 2-chlorobenzoic acids was developed . The condensation between 2-chlorobenzoic acids and glycine led to the 2-[(carboxymethyl)amino]benzoic acids . A final cyclization with sodium acetate in acetic anhydride at reflux gave the corresponding "1-Acetyl-1H-indol-3-yl acetates" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For example, it can react with 2-Amino-3-formyl-benzoic acid methyl ester to get 10H-Indolo[3,2-b]quinoline-4-carboxylic acid .
Scientific Research Applications
Efficient Synthesis Techniques : A study by Parshotam et al. (2016) detailed an efficient and rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate and its derivatives. This method involved the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids, yielding the target compounds in 34-71% yield.
Biological Evaluation of Derivatives : A paper by Muralikrishna et al. (2014) focused on the synthesis, characterization, and biological evaluation of 1,3,4 Oxadiazole derivatives containing an Indole moiety bearing-Tetrazole, which is related to the this compound structure. The antimicrobial activity of these novel compounds was screened, indicating potential biological applications.
Catalyst-Free Synthesis Method : Liu et al. (2010) described a catalyst-free method for synthesizing 1H-indol-3-yl acetates, including this compound, from 1H-indoles. This method represents a simple and efficient approach for synthesizing these compounds.
Antioxidant and Antimicrobial Properties : A study by Naik et al. (2011) synthesized and evaluated novel indole-3-acetic acid analogues, including derivatives of this compound, for their antioxidant activities. They found that certain compounds showed predominant activity, highlighting the potential for antioxidant applications.
Inhibitory Effect on Acetylcholinesterase : The study by ManjunathaK et al. (2017) investigated the acetylcholinesterase inhibitory effect of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives, closely related to this compound. This research suggests potential therapeutic applications in conditions where acetylcholinesterase inhibition is beneficial.
Synthesis and Antibacterial Activity : Research on the synthesis of novel 1H-indole derivatives with antibacterial and antifungal activity, as reported in a 2020 study, also pertains to the study of this compound derivatives. The synthesized compounds exhibited significant antimicrobial activity.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Acetyl-1H-indol-3-yl acetate, also known as 1,3-Diacetoxyindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, including 1,3-Diacetoxyindole, are often synthesized from tryptophan through indole-3-pyruvic acid . Indole-3-acetic acid, a plant hormone, is also produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The solubility of a compound in polar organic solvents can impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
1-Acetyl-1H-indol-3-yl acetate, like other indole derivatives, interacts with multiple receptors, contributing to its broad-spectrum biological activities
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(1-acetylindol-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFBLDIZKYQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864716 | |
Record name | 1-Acetyl-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-67-2 | |
Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 1-Acetyl-1H-indol-3-yl acetate and its derivatives?
A1: this compound and its derivatives can be synthesized through several methods. One common approach involves a two-step process starting with the Ullmann coupling of 2-chlorobenzoic acids with amino acids. This reaction yields 2-substituted 2-[(carboxymethyl)amino]benzoic acids. [, ] These intermediates are then subjected to cyclodecarboxylation using the Rossing method, producing the desired 2-substituted 1-Acetyl-1H-indol-3-yl acetates. [, ]
Q2: Are there any notable applications of this compound derivatives in medicinal chemistry?
A2: While not extensively studied, this compound derivatives have shown potential as building blocks in organic synthesis. For instance, they serve as precursors for synthesizing 2-substituted 1-acetyl-1,2-dihydro-3H-indol-3-ones. [] Additionally, they are intermediates in the synthesis of cryptolepine, a plant alkaloid known for its DNA-intercalating and antimalarial properties. []
Q3: What is the significance of using microwave irradiation in the synthesis of 1-acetyl-1H-indol-3-yl acetates?
A3: Microwave irradiation offers several advantages compared to conventional heating methods. In the context of synthesizing 1-acetyl-1H-indol-3-yl acetates, it enables a rapid and efficient reaction, significantly reducing reaction times from hours to minutes. [, ] This accelerated synthesis contributes to higher yields and a more environmentally friendly process. Furthermore, microwave-assisted synthesis often results in cleaner reactions with fewer byproducts.
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